molecular formula C7H18O3Si B1582157 Triethoxymethylsilane CAS No. 2031-67-6

Triethoxymethylsilane

Cat. No. B1582157
CAS RN: 2031-67-6
M. Wt: 178.3 g/mol
InChI Key: CPUDPFPXCZDNGI-UHFFFAOYSA-N
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Description

Triethoxymethylsilane, also known as Methyltriethoxysilane (MTES), is an organosilane compound . It has a chemical formula of (C₂H₅O)₃SiCH₃ and a molar mass of 178.3 g/mol . It is a colorless, free-flowing liquid .


Synthesis Analysis

The selective synthesis of triethoxysilane can be achieved through the direct reaction between ethanol and silicon, catalyzed by CuCl and Cu0 nano .


Molecular Structure Analysis

The molecular structure of Triethoxymethylsilane is represented by the formula (C₂H₅O)₃SiCH₃ . It has a Hill Formula of C₇H₁₈O₃Si .


Chemical Reactions Analysis

Triethoxymethylsilane is used in precious metal-catalysed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .


Physical And Chemical Properties Analysis

Triethoxymethylsilane has a boiling point of 142 °C (1013 hPa), a density of 0.89 g/cm3 (20 °C), a flash point of 34 °C, an ignition temperature of 220 °C, and a vapor pressure of 15 hPa (20 °C) . It has a melting point of <-40 °C .

Scientific Research Applications

  • Surface Modification of Ceramic Membranes : Hendren, Brant, and Wiesner (2009) explored surface treatments to make ceramic membranes hydrophobic, suitable for use in direct contact membrane distillation (DCMD). They assessed treatments like perfluorodecyltriethoxysilane and trichloromethylsilane. The perfluorodecyltriethoxysilane-treated membrane showed superior performance due to its optimized pore structure (Hendren, Brant, & Wiesner, 2009).

  • Organosilicon Compound Fragmentation Study : Tabei et al. (1993) investigated the fragmentation of triethoxymethylsilane by electron impact, revealing complex molecular behaviors. This study provides insights into the chemical behavior of organosilicon compounds, useful in various fields like materials science (Tabei et al., 1993).

  • Biomedical Applications : Beele et al. (1992) researched the biocompatibility of polyoxyethylene network films made from triethoxysilane-terminated prepolymers, testing them on human and chicken skin cultures. This study highlights the potential of triethoxymethylsilane derivatives in biomedical applications (Beele et al., 1992).

  • Elastomeric Networks : Sur and Mark (1985) demonstrated the use of triethoxysilyl-terminated poly(dimethylsiloxane) for creating stable elastomeric networks with silica or titania fillers. This has implications for material science, especially in developing novel elastomers (Sur & Mark, 1985).

  • Gene Delivery System Development : Zhang et al. (2013) explored (3-aminopropyl)triethoxysilane-modified iron oxide nanoparticles for biomedical applications, including gene delivery. They developed a system that improved gene-binding capacity and transfection efficiency, indicating potential applications in gene therapy (Zhang et al., 2013).

  • Microreactor Development for Chemical Reactions : Wan et al. (2004) used silicon-glass microreactors with TS-1 catalyst wall coatings, modified with triethoxymethylsilane, for 1-pentene epoxidation. This study is significant for chemical engineering and process technology (Wan et al., 2004).

Safety And Hazards

Triethoxymethylsilane is classified as a flammable liquid and vapor . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . The container should be kept tightly closed, and the container and receiving equipment should be grounded and bonded .

Future Directions

While there is limited information available on the future directions of Triethoxymethylsilane, its use in the synthesis of various catalysts and its role in chemoselective hydrogenation of nitroarenes suggest potential applications in the field of organic synthesis .

properties

IUPAC Name

triethoxy(methyl)silane
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InChI

InChI=1S/C7H18O3Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H2,1-4H3
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InChI Key

CPUDPFPXCZDNGI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCO[Si](C)(OCC)OCC
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Molecular Formula

C7H18O3Si
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Related CAS

25930-91-0
Record name Methyltriethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID6042490
Record name Triethoxymethylsilane
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Molecular Weight

178.30 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Acros Organics MSDS]
Record name Silane, triethoxymethyl-
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Vapor Pressure

11.0 [mmHg]
Record name Methyltriethoxysilane
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Product Name

Triethoxymethylsilane

CAS RN

2031-67-6
Record name Triethoxymethylsilane
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Synthesis routes and methods

Procedure details

0.4 Percent of a reaction product formed by reacting a single perfume (trans-2-hexenol) with methyl triethoxysilane in a molar ratio of 2:1, which was used in the foregoing Reference Example, and 0.9 percent of a reaction product formed from cis-3-hexenol and methyl triethoxysilane in a molar ratio of 2:1, were mixed with 98.7 percent of another perfume component to prepare a green apple type blend perfume. A fragrant article was prepared by impregnating the blend perfume into circular filter paper of 65 mm in diameter and 3 mm in thickness. The article was then volatilized at room temperature.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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